molecular formula C22H25BrN2O2 B11209501 4-(4-bromophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-(4-bromophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11209501
M. Wt: 429.3 g/mol
InChI Key: DYVOCACGXDLVQB-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound with a unique structure that includes a bromophenyl group, a piperidinylcarbonyl group, and a tetrahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinolinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an aniline derivative and a ketone under acidic conditions.

    Introduction of the Bromophenyl Group: This step involves a bromination reaction using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom to the phenyl ring.

    Attachment of the Piperidinylcarbonyl Group: This can be done through an amide coupling reaction using a piperidine derivative and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinolinone derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-bromophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets in biological systems. The bromophenyl group and the piperidinylcarbonyl moiety are believed to play crucial roles in binding to these targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 4-(4-bromophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets compared to its chloro and fluoro analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H25BrN2O2

Molecular Weight

429.3 g/mol

IUPAC Name

4-(4-bromophenyl)-2-methyl-3-(piperidine-1-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one

InChI

InChI=1S/C22H25BrN2O2/c1-14-19(22(27)25-12-3-2-4-13-25)20(15-8-10-16(23)11-9-15)21-17(24-14)6-5-7-18(21)26/h8-11,20,24H,2-7,12-13H2,1H3

InChI Key

DYVOCACGXDLVQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Br)C(=O)N4CCCCC4

Origin of Product

United States

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